1-(2-Morpholin-4-ylethyl)-3-propylurea
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Overview
Description
1-(2-Morpholin-4-ylethyl)-3-propylurea is a chemical compound that features a morpholine ring, an ethyl chain, and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Morpholin-4-ylethyl)-3-propylurea can be synthesized through a multi-step process involving the reaction of morpholine with ethyl bromide to form 2-(morpholin-4-yl)ethyl bromide. This intermediate is then reacted with propyl isocyanate under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Morpholin-4-ylethyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted morpholine or ethyl derivatives.
Scientific Research Applications
1-(2-Morpholin-4-ylethyl)-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Morpholin-4-ylethyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6-Ethoxy-4-(2-morpholin-4-ylethyl)-2-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
Morpholine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness: 1-(2-Morpholin-4-ylethyl)-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-2-3-11-10(14)12-4-5-13-6-8-15-9-7-13/h2-9H2,1H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLOWUDRAVZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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